molecular formula C17H14O8 B12679610 3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone CAS No. 4988-22-1

3',4',5,7-Tetrahydroxy-3,8-dimethoxyflavone

Cat. No.: B12679610
CAS No.: 4988-22-1
M. Wt: 346.3 g/mol
InChI Key: RRYQDECFPVYHLR-UHFFFAOYSA-N
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Description

3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone is a flavonoid compound characterized by its multiple hydroxyl and methoxy groups Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone typically involves the methylation of quercetin derivatives. One common method includes the selective O-methylation of quercetin using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones under specific conditions.

    Reduction: The carbonyl group in the flavone structure can be reduced to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress. Additionally, it can interact with various molecular targets, including enzymes and receptors, modulating their activity and contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

  • 3’,4’,5,7-Tetrahydroxy-3-methoxyflavone
  • 3’,4’,5,6-Tetrahydroxy-3,7-dimethoxyflavone
  • 3’,5’-Dimethoxy-3,4’,5,7-tetrahydroxyflavone

Uniqueness: 3’,4’,5,7-Tetrahydroxy-3,8-dimethoxyflavone is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with biological targets. This structural variation can result in different pharmacological properties compared to its analogs .

Properties

CAS No.

4988-22-1

Molecular Formula

C17H14O8

Molecular Weight

346.3 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O8/c1-23-15-11(21)6-10(20)12-13(22)17(24-2)14(25-16(12)15)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3

InChI Key

RRYQDECFPVYHLR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=C1OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)O

Origin of Product

United States

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